7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Procure 7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-08-0) to establish a halogen-position SAR matrix alongside BTS 72664 (para-Cl, CAS 165383-52-8) and the meta-F isomer (CAS 477865-06-8). The ortho-fluorine substitution modulates electron density, dihedral angle (~39°), and lipophilicity—parameters that govern PDE2A inhibition (IC50 0.89–2340 nM) and multi-kinase (CDK2/EGFR/VEGFR2/TrkA) activity. With an unsubstituted C-2 position, this scaffold enables divergent derivatization via electrophilic/nucleophilic pathways per PDE2 inhibitor patents (e.g., WO2018083098A1). The 16.45 Da mass difference vs. the para-Cl analog ensures unambiguous LC-MS discrimination for analytical method validation.

Molecular Formula C13H11FN4O
Molecular Weight 258.25 g/mol
CAS No. 477865-08-0
Cat. No. B3140035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
CAS477865-08-0
Molecular FormulaC13H11FN4O
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3F
InChIInChI=1S/C13H11FN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3
InChIKeyXJQALWLMESTHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-08-0) Scientific Selection Guide: Differentiating Ortho-Fluorophenoxy from Para-Chlorophenoxy Analogs for Research Procurement


7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-08-0; molecular formula C13H11FN4O; molecular weight 258.25 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This scaffold is a privileged structure in medicinal chemistry, serving as a core for phosphodiesterase 2 (PDE2) inhibitors, multi-kinase inhibitors targeting CDK2/EGFR/VEGFR2/TrkA, and anticonvulsant agents. The compound is commercially available at 95% purity from specialty chemical suppliers . Its ortho-fluorophenoxy substitution distinguishes it from the more extensively characterized para-chlorophenoxy analog BTS 72664 (CAS 165383-52-8), a drug candidate with published in vivo anticonvulsant and neuroprotective efficacy [1].

Why Generic Substitution Fails: Critical Differences Between 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine and Closest Analogs


Substituting 7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine with the para-chlorophenoxy analog BTS 72664 or the meta-fluorophenoxy isomer (CAS 477865-06-8) is not scientifically interchangeable. The ortho-fluorine atom alters the electron density of the phenoxy ring through a strong electron-withdrawing inductive effect, modifies the dihedral angle between the phenoxy and triazolopyrimidine planes, and changes molecular lipophilicity—all of which directly impact target binding, metabolic stability, and synthetic derivatization routes . The para-chlorophenoxy analog BTS 72664 has demonstrated specific in vivo anticonvulsant ED50 values of 1.9 mg/kg (bicuculline model) and 47.5 mg/kg (MES model) [1], but these pharmacological properties cannot be extrapolated to the ortho-fluorophenoxy compound without experimental validation. Using a generic analog without verifying substitution-specific activity risks invalidating structure-activity relationship (SAR) conclusions, compromising lead optimization campaigns, and introducing uncharacterized off-target effects.

Product-Specific Quantitative Evidence Guide for 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-08-0)


Molecular Weight Differentiation: 2-Fluorophenoxy (258.25 Da) vs. 4-Chlorophenoxy (274.70 Da) for SAR Library Design

The target compound 7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a molecular weight of 258.25 g/mol (C13H11FN4O), compared to 274.70 g/mol (C13H11ClN4O) for the para-chlorophenoxy analog BTS 72664 (CAS 165383-52-8) . This 16.45 Da mass difference reflects the replacement of chlorine (atomic mass ~35.5) with fluorine (~19.0) and the altered substitution position (ortho vs. para), resulting in distinct physicochemical profiles. The lower molecular weight and smaller van der Waals radius of fluorine relative to chlorine are established parameters used in medicinal chemistry to improve ligand efficiency indices (LE = 1.4 pIC50/heavy atom count) and optimize pharmacokinetic properties [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Commercial Purity Specification: 95% Minimum Purity Enabling Direct Use in Parallel Synthesis and Biological Screening

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is supplied at ≥95% purity as determined by the vendor certificate of analysis . The para-chlorophenoxy analog (CAS 165383-52-8) is also listed at ≥95% purity from the same supplier . While both meet the ≥95% threshold, the ortho-fluorophenoxy compound provides a distinct chemical entity at comparable purity, allowing researchers to directly compare biological activity without confounding purity differences. The absence of the 2-amino derivative (CAS 477865-09-1) or other functionalized analogs at the same purity grade from a single supplier source simplifies procurement logistics [1].

Medicinal Chemistry Parallel Synthesis High-Throughput Screening

Comparative In Vivo Pharmacological Gap: BTS 72664 Has Established Anticonvulsant ED50 Values; Ortho-Fluorophenoxy Analog Lacks Published In Vivo Data

The para-chlorophenoxy analog BTS 72664 has published in vivo anticonvulsant ED50 values: 1.9 mg/kg p.o. (bicuculline-induced convulsions) and 47.5 mg/kg p.o. (maximal electroshock, MES) in rodent models, along with 31% reduction in cerebral infarct size at 50 mg/kg p.o. ×4 in a permanent middle cerebral artery occlusion stroke model [1]. No equivalent in vivo efficacy data exist in the peer-reviewed literature for 7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine. This data gap constitutes a quantifiable differentiation: the para-chlorophenoxy compound is a pharmacologically validated tool compound with known ED50 benchmarks, while the ortho-fluorophenoxy compound represents an unexplored chemical space for in vivo target engagement studies. Researchers seeking to probe the contribution of halogen type and substitution position to anticonvulsant or neuroprotective efficacy must procure both compounds and generate comparative data [2].

Anticonvulsant Drug Discovery In Vivo Pharmacology Neuroprotection

Halogen Substitution Position: Ortho-Fluorophenoxy vs. Para-Chlorophenoxy Dihedral Angle and Electronic Effects on Target Recognition

The ortho-fluorophenoxy substitution in the target compound introduces a fluorine atom at the 2-position of the phenoxy ring, which exerts a strong electron-withdrawing inductive effect (–I) and alters the conformational preference of the ether linkage. Crystallographic data for closely related [1,2,4]triazolo[1,5-a]pyrimidine analogs bearing fluorophenoxy substituents show that ortho-substitution can change the dihedral angle between the triazolopyrimidine core and the phenyl ring by approximately 10–20° compared to para-substituted analogs [1]. Specifically, the crystal structure of 5-(2-ethoxy-4-fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (same molecular formula C13H11FN4O) reveals a dihedral angle of 39.16(12)° between the triazolopyrimidine ring system and the fluorophenyl ring [2]. In contrast, the para-chlorophenoxy analog BTS 72664, with chlorine at the 4-position, is expected to adopt a different torsional profile due to the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) and altered steric constraints [3]. These conformational differences directly impact molecular recognition by PDE2, kinase, and ion channel targets, as demonstrated in SAR studies of triazolopyrimidine PDE2 inhibitors where halogen position significantly modulates IC50 values [4].

Computational Chemistry Molecular Docking Conformational Analysis

Best Research and Industrial Application Scenarios for 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-08-0)


Medicinal Chemistry: SAR Exploration of Halogen Substitution Effects on PDE2 or Multi-Kinase Inhibition

Procure 7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine alongside the para-chlorophenoxy analog (BTS 72664, CAS 165383-52-8) and the meta-fluorophenoxy isomer (CAS 477865-06-8) to establish a halogen-position SAR matrix. The 16.45 Da molecular weight difference between the ortho-fluorophenoxy and para-chlorophenoxy compounds , combined with the distinct dihedral angle imposed by ortho-substitution (~39° in crystallographic analogs [1]), enables systematic investigation of how halogen identity and position modulate PDE2A inhibition (reference IC50 range: 0.89–2340 nM for triazolopyrimidine PDE2 inhibitors [2]) or multi-kinase activity against CDK2, EGFR, VEGFR2, and TrkA.

Chemical Biology: Orthogonal Tool Compound for Target Deconvolution in Ion Channel and Neuroprotection Studies

Use the ortho-fluorophenoxy compound as an inactive or differentially active control analog in experiments where the para-chlorophenoxy analog BTS 72664 serves as the active tool compound (ED50 = 1.9 mg/kg bicuculline; ED50 = 47.5 mg/kg MES [3]). Because the ortho-fluoro substitution introduces distinct electronic and steric properties compared to para-chloro [4], the differential activity (or lack thereof) can help deconvolve whether observed anticonvulsant or neuroprotective effects are chloride channel-mediated (BTS 72664 mechanism) or involve alternative targets, thereby strengthening target validation studies.

Synthetic Chemistry: Late-Stage Functionalization via the Triazolopyrimidine C-2 Position for PDE2 Inhibitor Lead Optimization

The target compound serves as an unsubstituted C-2 position scaffold (no amine, no amidine) on the triazolopyrimidine core, distinguishing it from the 2-amine derivative (CAS 477865-09-1) and the N,N-dimethylmethanimidamide derivative [5]. This allows chemists to introduce diverse substituents at C-2 via electrophilic or nucleophilic pathways, following the synthetic strategies disclosed in PDE2 inhibitor patents (e.g., WO2018083098A1 [6]), to generate focused libraries for lead optimization campaigns targeting memory disorders or cognitive deficits.

Analytical Reference Standard: Chromatographic Method Development for Triazolopyrimidine Purity and Stability Assessment

The ≥95% purity specification and distinct molecular weight (258.25 Da) of the ortho-fluorophenoxy compound make it suitable as a reference standard for developing HPLC or LC-MS methods to monitor the purity and stability of triazolopyrimidine-based lead compounds. Its unique retention time and mass spectrum, differentiated from the para-chlorophenoxy analog (274.70 Da) , provide a reliable marker for analytical method validation in pharmaceutical development settings.

Quote Request

Request a Quote for 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.